

In Vitro Antiviral Activity of SARS-CoV-2-IN-49: A Technical Overview

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Compound of Interest

Compound Name: SARS-CoV-2-IN-49

Cat. No.: B12383268

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Disclaimer: This document provides a technical guide on the available information for "**SARS-CoV-2-IN-49**". As of the latest literature review, specific experimental in vitro antiviral activity data (such as EC50, CC50, and SI values) for this compound are not publicly available. The quantitative data presented herein is for a representative covalent inhibitor of the same target, Nirmatrelvir, to illustrate the data structure and typical efficacy for this class of inhibitors.

Introduction

SARS-CoV-2-IN-49 is identified as an irreversible covalent inhibitor targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral enzyme crucial for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics. This document outlines the mechanism of action of Mpro inhibitors, provides representative quantitative data for this class of compounds, details relevant experimental protocols for their evaluation, and visualizes the associated pathways and workflows.

Compound Profile: **SARS-CoV-2-IN-49**

- Mechanism of Action: Irreversible covalent inhibitor of SARS-CoV-2 main protease.
- Molecular Formula: C29H34FN5O
- Molecular Weight: 535.61 g/mol

Quantitative Antiviral Activity Data

While specific data for **SARS-CoV-2-IN-49** is not available, the following table presents representative in vitro activity for Nirmatrelvir, a well-characterized covalent Mpro inhibitor, against different SARS-CoV-2 variants. This data is provided to serve as a reference for the expected potency and toxicity profile of this inhibitor class.

Compound	Virus Strain/Variant	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
Nirmatrelvir	SARS-CoV-2 (Original)	Vero E6	0.077	>100	>1298
Nirmatrelvir	Delta Variant	Vero E6	0.095	>100	>1052
Nirmatrelvir	Omicron Variant (BA.1)	Vero E6	0.122	>100	>819

EC50 (Half-maximal effective concentration): Concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes 50% cell death. SI (Selectivity Index): A ratio to measure the window between antiviral activity and cell toxicity. A higher SI is desirable.

Mechanism of Action and Signaling Pathway

The primary target of **SARS-CoV-2-IN-49** is the main protease (Mpro). Mpro is essential for the viral life cycle as it cleaves the viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into functional non-structural proteins (nsps). These nsps then assemble into the viral replication and transcription complex (RTC). By inhibiting Mpro, **SARS-CoV-2-IN-49** prevents the maturation of these essential viral proteins, thereby halting viral replication.

The diagram below illustrates the SARS-CoV-2 replication cycle with a focus on the role of the main protease and the inhibitory action of **SARS-CoV-2-IN-49**.

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